Cas no 1344850-60-7 (2-(dimethylamino)methylidene-4-methylcyclohexan-1-one)

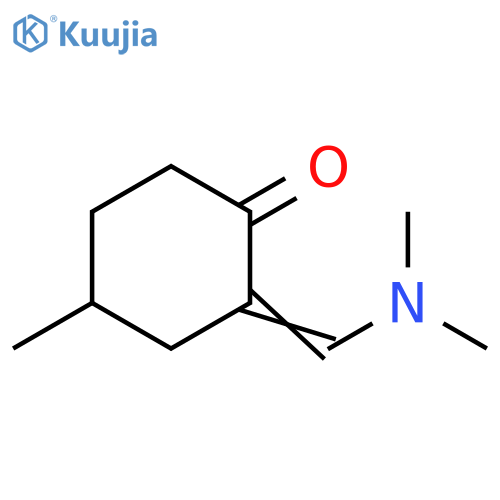

1344850-60-7 structure

商品名:2-(dimethylamino)methylidene-4-methylcyclohexan-1-one

2-(dimethylamino)methylidene-4-methylcyclohexan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-(dimethylamino)methylidene-4-methylcyclohexan-1-one

- 2-Dimethylaminomethylene-4-methyl-cyclohexanone

- Cyclohexanone, 2-[(dimethylamino)methylene]-4-methyl-

-

- インチ: 1S/C10H17NO/c1-8-4-5-10(12)9(6-8)7-11(2)3/h7-8H,4-6H2,1-3H3

- InChIKey: IGJYUSLWISTZLQ-UHFFFAOYSA-N

- ほほえんだ: C1(=O)CCC(C)CC1=CN(C)C

じっけんとくせい

- 密度みつど: 1.020±0.06 g/cm3(Predicted)

- ふってん: 250.5±29.0 °C(Predicted)

- 酸性度係数(pKa): 5.71±0.40(Predicted)

2-(dimethylamino)methylidene-4-methylcyclohexan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1125873-5.0g |

2-[(dimethylamino)methylidene]-4-methylcyclohexan-1-one |

1344850-60-7 | 5g |

$2110.0 | 2023-06-09 | ||

| Enamine | EN300-1125873-10.0g |

2-[(dimethylamino)methylidene]-4-methylcyclohexan-1-one |

1344850-60-7 | 10g |

$3131.0 | 2023-06-09 | ||

| Enamine | EN300-1125873-0.5g |

2-[(dimethylamino)methylidene]-4-methylcyclohexan-1-one |

1344850-60-7 | 95% | 0.5g |

$397.0 | 2023-10-26 | |

| Enamine | EN300-1125873-5g |

2-[(dimethylamino)methylidene]-4-methylcyclohexan-1-one |

1344850-60-7 | 95% | 5g |

$1199.0 | 2023-10-26 | |

| Enamine | EN300-1125873-10g |

2-[(dimethylamino)methylidene]-4-methylcyclohexan-1-one |

1344850-60-7 | 95% | 10g |

$1778.0 | 2023-10-26 | |

| Enamine | EN300-1125873-1g |

2-[(dimethylamino)methylidene]-4-methylcyclohexan-1-one |

1344850-60-7 | 95% | 1g |

$414.0 | 2023-10-26 | |

| Enamine | EN300-1125873-0.1g |

2-[(dimethylamino)methylidene]-4-methylcyclohexan-1-one |

1344850-60-7 | 95% | 0.1g |

$364.0 | 2023-10-26 | |

| Enamine | EN300-1125873-0.05g |

2-[(dimethylamino)methylidene]-4-methylcyclohexan-1-one |

1344850-60-7 | 95% | 0.05g |

$348.0 | 2023-10-26 | |

| Enamine | EN300-1125873-1.0g |

2-[(dimethylamino)methylidene]-4-methylcyclohexan-1-one |

1344850-60-7 | 1g |

$728.0 | 2023-06-09 | ||

| Enamine | EN300-1125873-0.25g |

2-[(dimethylamino)methylidene]-4-methylcyclohexan-1-one |

1344850-60-7 | 95% | 0.25g |

$381.0 | 2023-10-26 |

2-(dimethylamino)methylidene-4-methylcyclohexan-1-one 関連文献

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

1344850-60-7 (2-(dimethylamino)methylidene-4-methylcyclohexan-1-one) 関連製品

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量